3-Bromocyclopent-2-en-1-one
Overview
Description
3-Bromocyclopent-2-en-1-one is an organic compound with the molecular formula C5H5BrO It is a brominated derivative of cyclopentenone, characterized by a bromine atom attached to the third carbon of the cyclopentenone ring
Mechanism of Action
Target of Action
2-cyclopenten-1-one, a similar compound, is known to interact with various biological targets due to its electrophilic nature .
Mode of Action
2-Cyclopenten-1-one, 3-bromo- is an electrophile and can participate in various addition reactions . As an enone, it undergoes typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . It also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .
Biochemical Pathways
2-cyclopenten-1-one is known to play a role as a hsp70 inducer , which suggests that it may influence protein folding and stress response pathways.
Pharmacokinetics
The related compound, 2-cyclopenten-1-one, is a liquid at room temperature with a density of 098 g/mL .
Result of Action
The related compound, 2-cyclopenten-1-one, is known to induce hsp70, a heat shock protein . This suggests that it may have a role in stress response and protein homeostasis.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Cyclopenten-1-one, 3-bromo-. For instance, its related compound, 2-Cyclopenten-1-one, has a boiling point of 150 °C and is almost insoluble in water , which could affect its stability and reactivity in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromocyclopent-2-en-1-one can be synthesized through several methods. One common approach involves the bromination of cyclopent-2-en-1-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (DCM). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Another method involves the use of triphenylphosphine and bromine in a solvent like dichloromethane. The reaction proceeds at room temperature and yields this compound after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromocyclopent-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to cyclopent-2-en-1-one using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted cyclopentenones.
Reduction: Formation of cyclopent-2-en-1-one.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Scientific Research Applications
3-Bromocyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-en-1-one: The parent compound without the bromine atom.
3-Chlorocyclopent-2-en-1-one: A chlorinated derivative with similar reactivity.
3-Iodocyclopent-2-en-1-one: An iodinated derivative with different reactivity due to the larger size of the iodine atom.
Uniqueness
3-Bromocyclopent-2-en-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom makes the compound more reactive in substitution reactions and can influence the compound’s biological activity.
Properties
IUPAC Name |
3-bromocyclopent-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c6-4-1-2-5(7)3-4/h3H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLILNCISGMCZCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339551 | |
Record name | 2-Cyclopenten-1-one, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51865-32-8 | |
Record name | 2-Cyclopenten-1-one, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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